Cas no 1226470-04-7 (3-(4-chloro-2-methylphenyl)prop-2-enal)

3-(4-chloro-2-methylphenyl)prop-2-enal 化学的及び物理的性質
名前と識別子
-
- 3-(4-chloro-2-methylphenyl)prop-2-enal
- EN300-1964736
- 1226470-04-7
-
- インチ: 1S/C10H9ClO/c1-8-7-10(11)5-4-9(8)3-2-6-12/h2-7H,1H3/b3-2+
- InChIKey: XEXDATLMVHVACS-NSCUHMNNSA-N
- ほほえんだ: ClC1C=CC(/C=C/C=O)=C(C)C=1
計算された属性
- せいみつぶんしりょう: 180.0341926g/mol
- どういたいしつりょう: 180.0341926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 177
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 17.1Ų
3-(4-chloro-2-methylphenyl)prop-2-enal 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1964736-10.0g |
3-(4-chloro-2-methylphenyl)prop-2-enal |
1226470-04-7 | 10g |
$3376.0 | 2023-06-03 | ||
Enamine | EN300-1964736-0.05g |
3-(4-chloro-2-methylphenyl)prop-2-enal |
1226470-04-7 | 0.05g |
$407.0 | 2023-09-17 | ||
Enamine | EN300-1964736-0.25g |
3-(4-chloro-2-methylphenyl)prop-2-enal |
1226470-04-7 | 0.25g |
$447.0 | 2023-09-17 | ||
Enamine | EN300-1964736-0.5g |
3-(4-chloro-2-methylphenyl)prop-2-enal |
1226470-04-7 | 0.5g |
$465.0 | 2023-09-17 | ||
Enamine | EN300-1964736-1.0g |
3-(4-chloro-2-methylphenyl)prop-2-enal |
1226470-04-7 | 1g |
$785.0 | 2023-06-03 | ||
Enamine | EN300-1964736-5g |
3-(4-chloro-2-methylphenyl)prop-2-enal |
1226470-04-7 | 5g |
$1406.0 | 2023-09-17 | ||
Enamine | EN300-1964736-10g |
3-(4-chloro-2-methylphenyl)prop-2-enal |
1226470-04-7 | 10g |
$2085.0 | 2023-09-17 | ||
Enamine | EN300-1964736-5.0g |
3-(4-chloro-2-methylphenyl)prop-2-enal |
1226470-04-7 | 5g |
$2277.0 | 2023-06-03 | ||
Enamine | EN300-1964736-2.5g |
3-(4-chloro-2-methylphenyl)prop-2-enal |
1226470-04-7 | 2.5g |
$949.0 | 2023-09-17 | ||
Enamine | EN300-1964736-1g |
3-(4-chloro-2-methylphenyl)prop-2-enal |
1226470-04-7 | 1g |
$485.0 | 2023-09-17 |
3-(4-chloro-2-methylphenyl)prop-2-enal 関連文献
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
3-(4-chloro-2-methylphenyl)prop-2-enalに関する追加情報
Comprehensive Overview of 3-(4-Chloro-2-methylphenyl)prop-2-enal (CAS No. 1226470-04-7): Properties, Applications, and Industry Insights
3-(4-Chloro-2-methylphenyl)prop-2-enal (CAS No. 1226470-04-7) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This α,β-unsaturated aldehyde derivative exhibits a conjugated system that enhances its reactivity, making it a valuable intermediate in synthetic chemistry. The compound's molecular formula, C10H9ClO, and its distinct chloro-methylphenyl substitution pattern contribute to its versatility in cross-coupling reactions and cyclization processes.
Recent studies highlight the growing demand for halogenated aromatic aldehydes like 3-(4-Chloro-2-methylphenyl)prop-2-enal in drug discovery programs. Its electron-withdrawing chloro group and sterically accessible aldehyde functionality enable precise molecular modifications, addressing current challenges in targeted therapy development. Researchers are particularly interested in its potential as a building block for kinase inhibitors and anti-inflammatory agents, aligning with trending searches for "next-generation pharmaceutical intermediates" and "structure-activity relationship optimization."
The compound's physicochemical properties warrant special consideration. With a molecular weight of 180.63 g/mol and characteristic UV absorption at 260-280 nm, CAS 1226470-04-7 demonstrates excellent stability under controlled conditions. Analytical techniques such as HPLC purity analysis and LC-MS characterization confirm its suitability for high-value applications. These attributes respond to frequent industry queries about "quality control standards for specialty chemicals" and "analytical method validation protocols."
In material science, the conjugated π-system of 3-(4-Chloro-2-methylphenyl)prop-2-enal shows promise for developing organic semiconductors and photoactive materials. This application aligns with the global push toward sustainable electronics, answering popular search terms like "green chemistry in electronic materials" and "bio-based functional additives." The compound's ability to participate in Michael addition reactions and aldol condensations further expands its utility in polymer modification.
Manufacturers of fine chemicals emphasize strict Good Manufacturing Practice (GMP) compliance for CAS 1226470-04-7 production. Current process optimization focuses on atom economy and waste reduction, reflecting industry priorities captured in searches for "sustainable synthetic routes" and "catalytic efficiency improvement." Advanced flow chemistry approaches are being explored to enhance the scalability of this intermediate while minimizing environmental impact.
Emerging patent literature reveals innovative applications of 3-(4-Chloro-2-methylphenyl)prop-2-enal in crop protection formulations. Its structural motifs appear in novel plant growth regulators and pest control agents, addressing the agricultural sector's need for "low-residue agrochemicals" and "precision farming solutions." The compound's systemic mobility in plants and metabolic stability make it particularly valuable for developing next-generation agricultural products.
From a regulatory perspective, 3-(4-Chloro-2-methylphenyl)prop-2-enal requires proper handling according to REACH and OSHA guidelines. Safety Data Sheets (SDS) provide essential information about personal protective equipment (PPE) requirements and storage conditions, responding to frequent workplace safety inquiries. The compound's biodegradation profile and ecotoxicological data are subjects of ongoing research to meet evolving environmental regulations.
The global market for CAS 1226470-04-7 reflects increasing demand from Asia-Pacific pharmaceutical hubs. Supply chain analysts note growing interest in "localized specialty chemical production" and "dual-source procurement strategies," with particular attention to quality consistency across batches. Technical specifications typically require ≥98% purity by GC analysis, with stringent controls on heavy metal content and residual solvents.
Future research directions for 3-(4-Chloro-2-methylphenyl)prop-2-enal include exploration of its chiral derivatives for asymmetric synthesis and investigation of its biological activity spectrum. These developments correspond with scientific community searches for "novel chiral auxiliaries" and "multi-target drug design." The compound's structural flexibility positions it as a key player in the expanding field of fragment-based drug discovery.
For researchers sourcing CAS 1226470-04-7, critical considerations include supplier reliability, technical documentation completeness, and custom synthesis capabilities. These factors address common procurement-related searches such as "specialty chemical supplier evaluation" and "small-scale custom manufacturing." The compound's shelf life under various storage conditions and compatibility with common reagents remain important practical considerations for end users.
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